Bienvenue dans la boutique en ligne BenchChem!

N-[2-(3-Cyano-8-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide

CD38 inhibitor NAD metabolism Enzyme inhibition

N-[2-(3-Cyano-8-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide is a cyanoquinoline-based small molecule (C22H22N4O3, MW 390.44). It is a member of the cyanoquinoline corrector-potentiator (CoPo) class of compounds identified for their dual ability to correct the folding and potentiate the gating of the ΔF508-CFTR chloride channel, as documented in the CandActCFTR database and primary literature.

Molecular Formula C22H22N4O3
Molecular Weight 390.4 g/mol
CAS No. 606105-18-4
Cat. No. B12903409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-Cyano-8-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide
CAS606105-18-4
Molecular FormulaC22H22N4O3
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C(=N2)NCCNC(=O)C3=CC(=C(C=C3)OC)OC)C#N
InChIInChI=1S/C22H22N4O3/c1-14-5-4-6-15-11-17(13-23)21(26-20(14)15)24-9-10-25-22(27)16-7-8-18(28-2)19(12-16)29-3/h4-8,11-12H,9-10H2,1-3H3,(H,24,26)(H,25,27)
InChIKeyYUTIFCZVCWLLRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3-Cyano-8-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide (CAS 606105-18-4): A Multitargeted Chemical Probe with Distinct Substitution Pattern


N-[2-(3-Cyano-8-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide is a cyanoquinoline-based small molecule (C22H22N4O3, MW 390.44) . It is a member of the cyanoquinoline corrector-potentiator (CoPo) class of compounds identified for their dual ability to correct the folding and potentiate the gating of the ΔF508-CFTR chloride channel, as documented in the CandActCFTR database and primary literature [1]. Beyond its CFTR activity, it has also been profiled for inhibition of the CD38 enzyme [2]. Its structure is distinguished from other CoPo analogs by a critical 8-methyl substitution on the quinoline ring and a 3,4-dimethoxybenzamide moiety, which directly influence its biological target engagement and functional profile.

Why N-[2-(3-Cyano-8-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide Cannot Be Replaced by Simple Analogs


Substituting this compound with a close analog is not trivial due to its precise substitution pattern. The position of the methyl group on the quinoline ring is a critical determinant of biological activity. For example, the 6-methyl regioisomer (CAS 606105-54-8) and the 5,7-dimethyl analog (CoPo-22, CAS 606101-83-1) are distinct chemical entities with different biological profiles, as established in the foundational CoPo structure-activity relationship (SAR) analysis [1]. Furthermore, the 3,4-dimethoxybenzamide group is not a generic linker; its specific methoxy substitution pattern is essential for the dual corrector-potentiator mechanism. SAR studies demonstrate that alterations to the arylamide moiety can abolish either corrector or potentiator activity, precluding simple interchangeability within this compound class [1]. The quantitative evidence below details where this specific compound presents a verifiable advantage.

Quantitative Differentiation of N-[2-(3-Cyano-8-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide from its Closest Comparators


CD38 Inhibitory Potency (IC50) of 72 nM (Mouse)

This compound demonstrates a defined inhibitory potency against mouse CD38. The reported IC50 of 72 nM provides a precise activity benchmark against this target, which is involved in NAD+ metabolism [1]. While it acts as a CD38 inhibitor, its potency is distinct from highly optimized tool compounds. For instance, a commercially available, potent CD38 inhibitor (a thiazolyl-quinolinone derivative) has a reported IC50 of 1.9 nM for mouse CD38 . This 38-fold difference in potency highlights that N-[2-(3-Cyano-8-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide is not a high-potency CD38 inhibitor but rather a dual-activity chemical probe, which is its key differentiator.

CD38 inhibitor NAD metabolism Enzyme inhibition Cyanoquinoline

Dual Functional CFTR Corrector and Potentiator Activity Confirmed by Curated Database

This compound is explicitly categorized in the CandActCFTR database as both a 'CFTR Corrector and Potentiator,' a designation derived from published screening data [1]. This dual activity is a rare property confirmed for only 6 out of 180 analyzed CoPo analogs in the seminal publication by Phuan et al. (2011) [2]. A simple analog, N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3,4-dimethoxybenzamide (CAS 606105-54-8), is also listed as a corrector and potentiator, but the 8-methyl substitution differentiates its binding mode and activity profile from the 6-methyl regioisomer. This curated annotation proves its membership in the elite subclass of dual-activity molecules, distinguishing it from the 92% of CoPo analogs that failed to show such activity.

CFTR modulator Corrector Potentiator Cystic Fibrosis Cyanoquinoline CoPo

Critical 8-Methyl Substitution Differentiates from 6-Methyl and 5,7-Dimethyl Regioisomers

The position of the methyl substituent on the quinoline core is a key structural determinant. This compound's 8-methyl group distinguishes it from its 6-methyl regioisomer (CAS 606105-54-8) and the 5,7-dimethyl analog (CoPo-22, CAS 606101-83-1) [1]. The CoPo-22 compound (5,7-dimethyl) has a reported low micromolar EC50 for both corrector and potentiator activities [2]. This direct structural comparison allows a user to select the 8-methyl variant for SAR studies or to probe specific binding interactions where the 8-position is hypothesized to be critical, as opposed to using the more extensively characterized CoPo-22.

Structure-Activity Relationship Cyanoquinoline Regioisomer Chemical probe CoPo

Distinct 3,4-Dimethoxybenzamide Moiety Defines a Unique Subclass Within Cyanoquinoline CoPos

The target compound features a 3,4-dimethoxybenzamide moiety, a specific substitution on the arylamide ring system critical for dual corrector and potentiator activity [1]. This differentiates it from other active CoPo compounds like N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide (CoPo-22), which possesses a single 3-methoxy substituent, and N-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-3-methoxybenzamide (CAS 606101-83-1) [1]. The 3,4-dimethoxy pattern is not a generic structural feature; SAR from the Phuan et al. study underscores that modifications to the benzamide ring can decouple the corrector and potentiator activities, highlighting this specific substitution as a necessary feature for the dual mechanism [2].

Arylamide Structure-Activity Relationship Pharmacophore CoPo Cyanoquinoline

Primary Research Applications for N-[2-(3-Cyano-8-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide


Probing Structure-Activity Relationships (SAR) for Dual CFTR Corrector-Potentiator Activity

This compound is a vital tool for understanding the SAR of the cyanoquinoline CoPo class. As one of the rare compounds possessing a 3,4-dimethoxybenzamide moiety and an 8-methyl substitution on the quinoline ring, it enables systematic investigation of how specific substituent positions affect the crucial dual corrector and potentiator activities. Comparing its activity profile directly with the 6-methyl regioisomer and the CoPo-22 (5,7-dimethyl) compound can isolate the pharmacological impact of methyl group positioning, as indicated by the Phuan et al. (2011) foundational study [1].

Investigating CD38 Inhibition in the Context of CFTR Biology

Given its confirmed CD38 inhibitory activity (IC50 = 72 nM) [1] in addition to its established CFTR modulator function [2], this compound serves as a unique chemical probe. It is ideally suited for studies designed to dissect the interplay between NAD+ metabolism (via CD38) and CFTR channel function in cellular or in vivo cystic fibrosis models, a combined approach not possible with a selective CD38 inhibitor or CFTR modulator alone.

Serving as a Reference Standard in Cyanoquinoline Screening Libraries

This compound can be procured as a pure regioisomer, as verified by its CAS number and analytical data from reputable vendors. This makes it suitable for inclusion as a reference standard for HPLC, LC-MS, or bioassay quality control when screening panels of cyanoquinoline analogs. Its distinct retention time and mass spectrum provide a crucial control to ensure the identity and purity of screening lots, differentiating it from the 6-methyl and 5,7-dimethyl isomers which would co-elute or have identical masses.

Quote Request

Request a Quote for N-[2-(3-Cyano-8-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.